

Pharmacokinetics of Branebrutinib in Preclinical Animal Models: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Branebrutinib (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key mediator in B-cell receptor (BCR) and Fc receptor signaling pathways, BTK is a critical therapeutic target for a range of autoimmune diseases, including rheumatoid arthritis and lupus.[3][4][5] Branebrutinib's irreversible binding to a cysteine residue in the active site of BTK leads to rapid and sustained inactivation of the enzyme.[2] This technical guide provides a comprehensive summary of the pharmacokinetic profile of Branebrutinib in various animal models, offering insights for researchers and professionals in drug development.

Quantitative Pharmacokinetic Parameters

Multi-species pharmacokinetic studies have demonstrated that Branebrutinib possesses favorable drug-like properties. The compound exhibits variable oral bioavailability across species and is characterized by low total body plasma clearance.[1] Despite high protein binding (free fraction: 0.2-1.2%), its steady-state volume of distribution suggests some extravascular distribution.[1] A notable characteristic is its very low penetration of the blood-brain barrier.[1][2]



Parameter	Mouse	Rat	Cynomolgus Monkey	Dog
Absolute Oral Bioavailability (%)	100[1]	74[1]	46[1]	81[1]
Plasma T1/2 (IV)	0.46 - 4.3 h (across species) [1]	0.46 - 4.3 h (across species) [1]	0.46 - 4.3 h (across species) [1]	0.46 - 4.3 h (across species) [1]
Tmax (Oral)	0.58 - 1.0 h (across species) [1]	0.58 - 1.0 h (across species) [1]	0.58 - 1.0 h (across species) [1]	0.58 - 1.0 h (across species) [1]
Total Body Plasma Clearance	Low[1]	Low[1]	Low[1]	Low[1]
Brain Penetration	<5% of plasma concentration[1] [2]	<5% of plasma concentration[1]	Not Specified	<5% of plasma concentration[1]

Experimental Protocols

While specific, detailed protocols from the original studies are not fully available, a general methodology for assessing the pharmacokinetics of Branebrutinib in animal models can be outlined as follows.

Objective: To determine the pharmacokinetic profile of Branebrutinib following intravenous and oral administration in a relevant animal model (e.g., mouse, rat, dog, or cynomolgus monkey).

Methodology:

- Animal Models: Healthy, adult male and female animals of the selected species are used.
 Animals are housed in controlled environments with standard diet and water ad libitum.
- Dosing:



- Intravenous (IV): A single bolus dose of Branebrutinib, formulated in a suitable vehicle, is administered via an appropriate vein (e.g., tail vein in rodents, cephalic vein in larger animals).
- Oral (PO): A single dose of Branebrutinib, formulated as a solution or suspension, is administered via oral gavage.

Sample Collection:

- Serial blood samples are collected from a suitable site (e.g., retro-orbital sinus, jugular vein, or other appropriate vessel) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
- Plasma samples are stored frozen (e.g., at -80°C) until analysis.

• Bioanalytical Method:

- Plasma concentrations of Branebrutinib are determined using a validated highperformance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- The method is validated for linearity, accuracy, precision, and selectivity.

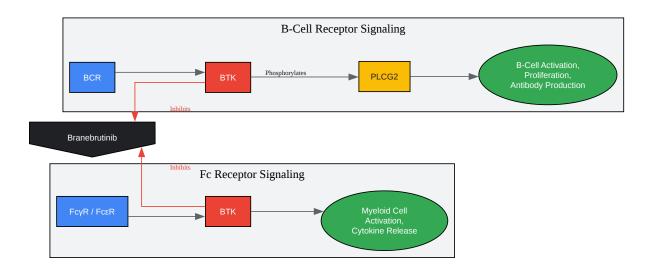
Pharmacokinetic Analysis:

- Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).
- Parameters calculated include: maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (T1/2), clearance (CL), and volume of distribution (Vd).
- For oral doses, absolute bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.



Visualizations Signaling Pathway of Branebrutinib's Target: BTK

Bruton's tyrosine kinase (BTK) is a crucial signaling molecule in multiple pathways within immune cells.[3][5] Its inhibition by Branebrutinib impacts B-cell activation, as well as functions of myeloid cells like monocytes, mast cells, and basophils.[3]



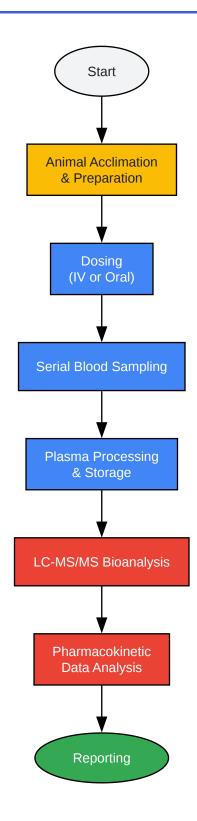
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Caption: BTK signaling pathways inhibited by Branebrutinib.

Experimental Workflow for Animal Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of Branebrutinib in animal models.





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